1-(2-(tert-Butyl)thiazol-5-yl)ethanone
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Overview
Description
1-(2-(tert-Butyl)thiazol-5-yl)ethanone is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmacological properties .
Preparation Methods
The synthesis of 1-(2-(tert-Butyl)thiazol-5-yl)ethanone typically involves the reaction of tert-butylamine with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and purification techniques . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-(2-(tert-Butyl)thiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield thiazolidine derivatives.
Scientific Research Applications
1-(2-(tert-Butyl)thiazol-5-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: It is utilized in the development of agrochemicals, dyes, and photographic sensitizers
Mechanism of Action
The mechanism of action of 1-(2-(tert-Butyl)thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1-(2-(tert-Butyl)thiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An antineoplastic drug with a thiazole ring
These compounds share the thiazole ring but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound in various applications.
Properties
Molecular Formula |
C9H13NOS |
---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
1-(2-tert-butyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C9H13NOS/c1-6(11)7-5-10-8(12-7)9(2,3)4/h5H,1-4H3 |
InChI Key |
MGVFTPKGWVWSNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C(C)(C)C |
Origin of Product |
United States |
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